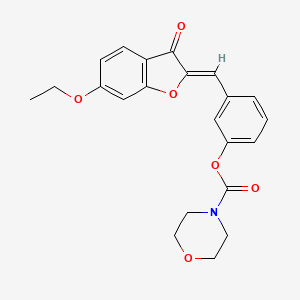
(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate, with the molecular formula C22H21NO6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antioxidant, antimicrobial, and anticholinesterase properties, supported by relevant case studies and research findings.
- Molecular Weight : 395.411 g/mol
- Purity : Typically around 95%.
- Structure : The compound features a morpholine ring and a benzofuran moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing promising results in different areas:
1. Antioxidant Activity
Research indicates that compounds structurally similar to (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine derivatives exhibit significant antioxidant properties. For example, studies have shown that certain derivatives can achieve up to 71% inhibition in DPPH radical scavenging assays compared to standard antioxidants like BHA (Butylated Hydroxyanisole) .
| Compound | % Inhibition (DPPH Assay) |
|---|---|
| Standard BHA | 72% |
| Compound 1b | 68% |
| Compound 1o | 71% |
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A series of related compounds demonstrated antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be between 10–30 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Salmonella typhimurium | 30 |
3. Anticholinesterase Activity
Anticholinesterase activity is another area where the compound shows potential. Research on benzofuranone derivatives indicated that they could serve as effective inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. Some derivatives exhibited IC50 values as low as 10 nM, indicating high potency .
Case Studies
Several studies have evaluated the biological effects of compounds related to this compound:
- Study on Antioxidant Properties : A study published in the Journal of Chemical and Pharmaceutical Research assessed various derivatives for their antioxidant capabilities using the DPPH assay. The results highlighted that structural modifications significantly influenced antioxidant activity .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of similar benzofuran derivatives against a range of bacterial strains, demonstrating that certain substitutions enhanced activity against resistant strains .
- Neuroprotective Potential : Research into AChE inhibitors revealed that specific modifications in the structure could lead to enhanced neuroprotective effects, making these compounds candidates for further development in treating Alzheimer's disease .
Propiedades
IUPAC Name |
[3-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-27-16-6-7-18-19(14-16)29-20(21(18)24)13-15-4-3-5-17(12-15)28-22(25)23-8-10-26-11-9-23/h3-7,12-14H,2,8-11H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZSTHLQUFITAE-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC(=O)N4CCOCC4)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC(=O)N4CCOCC4)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













